Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate

Description

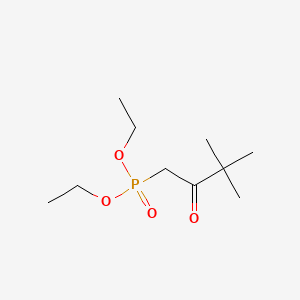

Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate (CAS: 814-16-4) is an organophosphorus compound with the molecular formula C₁₀H₂₁O₄P and a molecular weight of 236.249 g/mol . Structurally, it features a phosphonate ester group (diethoxyphosphoryl) linked to a branched ketone moiety (3,3-dimethyl-2-oxobutyl). Its LogP value of 1.80 indicates moderate lipophilicity, making it suitable for applications in synthetic chemistry and pharmacokinetic studies . Analytical methods, such as reverse-phase HPLC using a Newcrom R1 column with acetonitrile/water/phosphate buffer, have been optimized for its separation and impurity profiling .

Properties

IUPAC Name |

1-diethoxyphosphoryl-3,3-dimethylbutan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21O4P/c1-6-13-15(12,14-7-2)8-9(11)10(3,4)5/h6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUZJUCIRJMGHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(=O)C(C)(C)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21O4P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231078 | |

| Record name | Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

814-16-4 | |

| Record name | Diethyl P-(3,3-dimethyl-2-oxobutyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=814-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000814164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary synthetic approach to this compound involves the reaction of diethyl phosphite with 3,3-dimethyl-2-oxobutanal (an aldehyde derivative) under basic conditions. The base, commonly sodium hydride or potassium carbonate, facilitates the nucleophilic addition of the phosphite to the aldehyde, yielding the phosphonate ester.

-

$$

\text{Diethyl phosphite} + \text{3,3-dimethyl-2-oxobutanal} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}

$$ -

- Base: Sodium hydride or potassium carbonate

- Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

- Temperature: Controlled low temperatures (0–5 °C) to stabilize intermediates and prevent side reactions

- Atmosphere: Inert gas (nitrogen or argon) to avoid moisture and oxidation

This method is analogous to the Michaelis-Arbusov reaction and related phosphonate synthesis protocols.

Industrial Production

Industrial scale synthesis mirrors laboratory methods but optimizes parameters for scale, yield, and purity:

- Use of continuous flow reactors to improve heat and mass transfer

- Precise control of stoichiometry and temperature to minimize by-products

- Advanced purification techniques such as preparative high-performance liquid chromatography (HPLC) and recrystallization

- Removal of volatile impurities by reduced pressure distillation

Preparation of Precursors

Diethyl phosphite, a key reactant, is itself prepared industrially by reacting triethyl phosphite with phosphorous acid under controlled heating (70–110 °C) and nitrogen atmosphere. This process yields diethyl phosphite with purity above 95%, suitable for subsequent phosphonate synthesis.

| Parameter | Typical Industrial Values |

|---|---|

| Reactants ratio | Triethyl phosphite : Phosphorous acid = 2:1 |

| Temperature range | 70–110 °C |

| Purity of diethyl phosphite | >95% |

| Reaction time | ~5 hours |

| Atmosphere | Nitrogen purge |

Alternative Synthetic Routes

Other synthetic routes involve multi-step sequences such as:

- Reformatsky reaction followed by Claisen condensation to introduce the 3,3-dimethyl-2-oxobutyl moiety

- Michaelis-Arbusov reactions using α-chlorinated carbonyl derivatives and diethyl methylphosphonate under basic conditions (e.g., lithium hydride in dimethylformamide)

Optimization of reaction parameters such as solvent choice (dichloromethane, THF), temperature, and stoichiometry is critical to minimize side reactions and improve yield.

Purification and Analytical Validation

Purification Techniques

Due to the structural similarity of impurities (e.g., fluoro- or chloro-substituted analogs), purification requires sophisticated methods:

| Purification Method | Description | Application |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Reverse-phase with polar stationary phases; mobile phase includes acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) | Separation of target compound from close analogs and impurities |

| Recrystallization | Using solvent mixtures such as hexane/ethyl acetate | Removal of non-volatile impurities |

| Reduced Pressure Distillation | For volatile impurities and solvent removal | Concentration and isolation of product |

Spectroscopic and Analytical Methods

To confirm the structural integrity and purity of this compound, the following techniques are employed:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) $$^{1}H, ^{13}C, ^{31}P$$ | Confirm phosphonate group and substituent arrangement | Characteristic chemical shifts for phosphonate and ketone moieties |

| Infrared Spectroscopy (IR) | Identification of functional groups | Carbonyl stretch (~1700 cm⁻¹), P=O stretch (~1250 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular weight confirmation and fragmentation pattern | Molecular ion peak at m/z 236.249 |

| Elemental Analysis | Verify stoichiometric composition | Consistency with C, H, O, P content |

Reaction Mechanism and Intermediates Stabilization

- The nucleophilic addition of diethyl phosphite to the aldehyde proceeds via an anionic intermediate stabilized by the base.

- Low temperatures (0–5 °C) and anhydrous solvents prevent decomposition of sensitive intermediates such as α-oxo species.

- An inert atmosphere (nitrogen or argon) is maintained to avoid moisture and oxidation, which can degrade phosphonate esters.

- Catalytic additives such as TEMPO and transition metal catalysts (e.g., palladium with bismuth compounds) are employed in related oxidation steps for precursor synthesis.

Summary Table of Preparation Methods

| Step | Method/Condition | Notes |

|---|---|---|

| Diethyl phosphite synthesis | Triethyl phosphite + phosphorous acid, 70–110 °C, N₂ atmosphere | Purity >95%, 5-hour reaction time |

| Phosphonate formation | Diethyl phosphite + 3,3-dimethyl-2-oxobutanal, base (NaH/K₂CO₃), low temp (0–5 °C) | Michaelis-Arbusov type reaction |

| Alternative routes | Reformatsky + Claisen condensation or α-chlorinated carbonyl + diethyl methylphosphonate | Requires careful stoichiometric and solvent control |

| Purification | HPLC, recrystallization, reduced pressure distillation | To separate structurally similar impurities |

Research Findings and Notes

- Diethyl esters such as this compound outperform dimethyl or diisopropyl phosphonates in Horner-Wadsworth-Emmons (HWE) reactions, showing higher (E)-selectivity (>90%) in olefin synthesis.

- The 3,3-dimethyl substitution enhances lipophilicity (LogP ~1.80), which may influence biological membrane permeability.

- No significant antimicrobial activity has been reported for this compound, indicating its main utility is in synthetic applications rather than direct bioactivity.

- Aliphatic phosphonates like this compound generally exhibit lower cytotoxicity compared to aromatic phosphonates.

Chemical Reactions Analysis

Types of Reactions: Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert it into phosphine derivatives.

Substitution: It can participate in nucleophilic substitution reactions to form different phosphonate esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products:

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Various phosphonate esters.

Scientific Research Applications

Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl (3,3-dimethyl-2-oxobutyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and the nature of the target. The compound’s effects are mediated through the formation of stable complexes with its targets, leading to changes in their activity and function .

Comparison with Similar Compounds

Diethyl (2-oxobutyl)phosphonate (CAS: 1067-73-8)

- Molecular Formula : C₈H₁₇O₄P (MW: 208.19) .

- Structural Differences : Lacks the branched dimethyl group present in the 3,3-dimethyl-2-oxobutyl chain of the target compound.

- Applications : Used as a precursor in Horner–Wadsworth–Emmons (HWE) reactions for olefin synthesis. However, its simpler structure may limit steric and electronic effects compared to the branched derivative .

Boronic Acid-Modified Phosphonates

Compounds like (4-((diethoxyphosphoryl)methyl)phenyl)boronic acid (3) exhibit enhanced antimicrobial activity against E. coli strains (MIC: 2–4 mg/L) due to the boronic acid moiety, which facilitates interactions with bacterial lipopolysaccharides (LPS) .

Aromatic Phosphonate Derivatives

- (E)-4,4′-Bis(diethylphosphonatemethyl)stilbene (6) and diethyl ((2′,5′-dioxo-2′,5′-dihydro-[1,1′-biphenyl]-4-yl)methyl)phosphonate (8) demonstrated superior selectivity against E. coli R2-R4 strains (MIC: <1 mg/L) compared to simpler diethyl benzylphosphonates .

HWE Reaction Performance

- Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate vs. Dimethyl/Dibutyl Analogs: Diethyl esters generally outperform dimethyl or diisopropyl phosphonates in HWE reactions due to balanced steric bulk and electron-donating ethoxy groups. For example, diethyl phosphonates achieve >90% (E)-selectivity in olefin synthesis, whereas dimethyl analogs show reduced selectivity (≤70%) . The branched ketone in the target compound may further modulate enolate stability, though specific data are lacking.

Antimicrobial Activity

| Compound | MIC (mg/L) vs. E. coli | Key Structural Feature |

|---|---|---|

| Diethyl benzylphosphonate (1) | 16–32 | Base structure, no substituents |

| Boronic acid derivative (3) | 2–4 | Boronic acid moiety |

| Target compound | Not reported | Branched aliphatic ketone |

The absence of antimicrobial data for This compound suggests its primary utility lies in synthesis rather than bioactivity .

Cytotoxicity

- Aliphatic phosphonates like the target compound typically exhibit lower cytotoxicity than aromatic derivatives (e.g., compound 8 ), which disrupt membrane integrity via LPS modification .

Q & A

Q. What synthetic routes are commonly employed for Diethyl (3,3-dimethyl-2-oxobutyl)phosphonate, and how are reaction conditions optimized?

The compound can be synthesized via multi-step pathways such as the Reformatsky reaction followed by Claisen condensation or Michaelis-Arbusov reactions . For example, similar phosphonates are produced by reacting diethyl methylphosphonate with α-chlorinated carbonyl derivatives under basic conditions (e.g., LiH in DMF) . Optimization involves controlling stoichiometry, solvent selection (e.g., dichloromethane or THF), and reaction temperature to minimize side products.

Q. Which purification techniques address challenges posed by structurally similar impurities in this compound?

Impurities like fluoro- or chloro-substituted analogs (e.g., dimethyl-(3-fluoro-2-oxoheptyl)phosphonate) are difficult to separate due to similar boiling points and polarity. Techniques include:

- High-performance liquid chromatography (HPLC) with polar stationary phases.

- Recrystallization using solvent mixtures (e.g., hexane/ethyl acetate).

- Distillation under reduced pressure for volatile byproducts .

Q. What spectroscopic and analytical methods validate the structural integrity of this compound?

- 1H/13C/31P NMR : Confirms phosphonate group integration and substituent arrangement.

- IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and P=O (~1250 cm⁻¹) stretches.

- Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.

- Elemental analysis : Ensures stoichiometric consistency .

Advanced Research Questions

Q. How does the phosphonate group in this compound mediate reactivity with nucleophilic biomolecules?

The phosphonate group acts as an electrophilic center, binding to nucleophilic residues (e.g., amines, thiols) in enzymes or DNA. This interaction is critical for studying:

- Enzyme inhibition : Competitive binding to catalytic sites (e.g., phosphatases).

- Metal chelation : Phosphonate-oxygen atoms coordinate with Mg²⁺ or Ca²⁺ ions, modulating catalytic activity .

Q. What experimental strategies resolve data contradictions from impurity interference in biological assays?

Q. Can computational tools predict the biological activity of this compound derivatives?

PASS 2009.1 and molecular docking predict interactions with targets like:

- Oxidative stress pathways : Antioxidant enzyme modulation (e.g., SOD, CAT).

- Apoptosis regulators : Mitochondrial dynamics influenced by phosphonate-metal complexes. Case studies show derivatives with 4-aminobutyl substituents enhance cytoprotective effects in renal tissues .

Methodological Considerations

Q. How are reaction intermediates stabilized during the synthesis of this compound?

Q. What role do substituents (e.g., methyl, oxo) play in modulating the compound’s biological activity?

- 3,3-Dimethyl groups : Enhance lipophilicity, improving membrane permeability.

- 2-Oxobutyl moiety : Participates in redox reactions, mimicking endogenous ketone bodies. Structural analogs with methoxy or nitro groups show enhanced enzyme affinity due to electron-withdrawing effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.